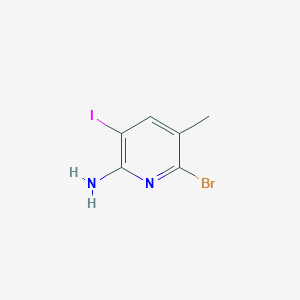
Biotin-PEG3-SH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG3-SH, also known as Biotin-PEG-Thiol, is a compound that consists of biotin, polyethylene glycol (PEG), and a thiol group. Biotin is a bioactive molecule with a high affinity for avidin or streptavidin, making it useful in various biochemical applications. The PEG segment provides water solubility and flexibility, while the thiol group allows for specific binding to thiol-reactive groups such as maleimide, haloacetyl, or pyridyldisulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biotin-PEG3-SH is synthesized by conjugating biotin to a PEG chain with a terminal thiol group. The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
- Reaction of biotin-NHS ester with a PEG derivative containing a terminal amine group to form biotin-PEG.
- Introduction of a thiol group at the terminal end of the PEG chain through a reaction with a thiolating agent such as 2-iminothiolane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps such as chromatography, and quality control measures to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG3-SH undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can react with maleimide, haloacetyl, or pyridyldisulfide groups to form stable thioether bonds.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to thiols.
Common Reagents and Conditions
Maleimide: Reacts with the thiol group under mild conditions to form a stable thioether bond.
Haloacetyl Compounds: React with thiols to form thioether bonds.
Pyridyldisulfide: Reacts with thiols to form disulfide bonds.
Major Products Formed
Thioether Bonds: Formed through reactions with maleimide or haloacetyl compounds.
Disulfide Bonds: Formed through oxidation of thiols or reaction with pyridyldisulfide.
Applications De Recherche Scientifique
Biotin-PEG3-SH has a wide range of applications in scientific research:
Mécanisme D'action
Biotin-PEG3-SH exerts its effects through the high affinity binding of biotin to avidin or streptavidin. This interaction is utilized in various applications such as protein purification, detection assays, and targeted delivery systems. The PEG segment provides solubility and flexibility, while the thiol group allows for specific conjugation to thiol-reactive groups, enabling the formation of stable bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG2-SH: Similar structure but with a shorter PEG chain, offering less flexibility and solubility.
Biotin-PEG4-SH: Longer PEG chain, providing greater flexibility and solubility but potentially affecting binding efficiency.
Biotin-PEG-Maleimide: Contains a maleimide group instead of a thiol, used for different conjugation strategies.
Uniqueness
Biotin-PEG3-SH is unique due to its balanced PEG chain length, providing optimal solubility and flexibility while maintaining efficient binding properties. The thiol group allows for versatile conjugation to various thiol-reactive groups, making it a valuable tool in biochemical and industrial applications .
Propriétés
Formule moléculaire |
C18H33N3O5S2 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H33N3O5S2/c22-16(19-5-6-24-7-8-25-9-10-26-11-12-27)4-2-1-3-15-17-14(13-28-15)20-18(23)21-17/h14-15,17,27H,1-13H2,(H,19,22)(H2,20,21,23)/t14-,15-,17-/m0/s1 |
Clé InChI |
QTWUUKJOPWRRPP-ZOBUZTSGSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)



![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)


![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)
